molecular formula C14H23ClN4 B12218390 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12218390
M. Wt: 282.81 g/mol
InChI Key: WQAYNXCIXARLID-UHFFFAOYSA-N
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Description

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • 1-(3-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Uniqueness

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine stands out due to its specific substitution pattern on the pyrazole and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H23ClN4

Molecular Weight

282.81 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H22N4.ClH/c1-11(2)14-8-13(18(4)16-14)10-15-9-12-6-5-7-17(12)3;/h5-8,11,15H,9-10H2,1-4H3;1H

InChI Key

WQAYNXCIXARLID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CN2C)C.Cl

Origin of Product

United States

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